molecular formula C14H7BrCl2N2O B1294234 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 1000339-26-3

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1294234
CAS No.: 1000339-26-3
M. Wt: 370 g/mol
InChI Key: MSJONQGCEQKHBO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This particular compound features a bromophenyl group and a dichlorophenyl group attached to the oxadiazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives, while oxidation and reduction can modify the oxadiazole ring or the attached phenyl groups.

Scientific Research Applications

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl and dichlorophenyl groups may enhance its binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms on the phenyl groups. This combination can influence its chemical reactivity and biological activity, making it distinct from other oxadiazole derivatives. The specific arrangement of these substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJONQGCEQKHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650342
Record name 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-26-3
Record name 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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